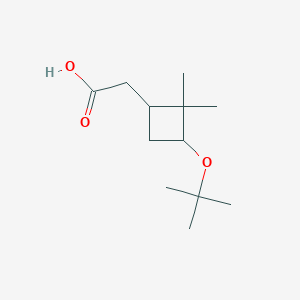

4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride is a compound that is not directly described in the provided papers. However, related compounds with similar structures have been synthesized and studied for various applications, including the development of pharmaceutical agents, radioligands for brain receptors, and building blocks for peptidic nucleic acid oligomers .

Synthesis Analysis

The synthesis of related fluorinated amino acids and derivatives often involves multi-step reactions, including protection and deprotection of functional groups, halogenation, and coupling reactions. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline with a lithium-bromine exchange followed by acidic hydrolysis . Another compound, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, was synthesized using O-methylation and a Schiff reaction . These methods highlight the complexity and precision required in the synthesis of fluorinated amino acids and their derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of amino-3-fluorophenyl boronic acid was determined, providing insights into its potential interactions with other molecules . The stereochemistry of synthesized compounds is also crucial, as seen in the synthesis of enantiomerically pure derivatives of fluorinated amino acids .

Chemical Reactions Analysis

Fluorinated amino acids participate in various chemical reactions, including Suzuki cross-coupling, Schiff reactions, and alkylation. These reactions are often used to introduce fluorine atoms or to construct more complex molecules, such as peptidic nucleic acid oligomers . The presence of fluorine can significantly alter the reactivity and properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids, such as solubility, stability, and reactivity, are influenced by the presence of fluorine atoms. For example, the synthesis of 4-[4'-bis(2"-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid revealed that the amine was hydrolytically unstable, indicating sensitivity to environmental conditions . The complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions showed varying hydration states and coordination modes, which can affect their reactivity and applications .

Applications De Recherche Scientifique

However, research on related compounds and their applications in various scientific fields can provide insight into how similar compounds could potentially be applied. For example, studies on fluorinated compounds and their unique properties, such as increased stability and altered biological activity, could offer analogous insights. Fluorinated amino acids, for example, have been explored for their utility in enhancing protein stability and altering protein interactions, demonstrating the potential of fluorine-containing compounds in bioengineering and pharmaceutical development (Buer & Marsh, 2012).

Moreover, the development of fluorescent chemosensors based on fluorophore platforms for detecting various analytes highlights the versatility of fluorine-containing compounds in analytical chemistry and diagnostic applications. Such chemosensors have been applied for detecting metal ions, anions, and neutral molecules, showcasing the broad utility of fluorine in enhancing selectivity and sensitivity of detection methods (Roy, 2021).

It's also worth noting that the environmental behavior and potential impacts of fluorinated herbicides, such as 2,4-dichlorophenoxyacetic acid, have been studied extensively. These investigations provide valuable information on the environmental fate, ecotoxicological effects, and management strategies for fluorine-containing compounds, which could be relevant for assessing and managing the environmental aspects of similar compounds (Islam et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-2-(4-fluorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNDDVODQXXGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCN)C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2541341.png)

![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)

![5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B2541351.png)

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)

![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)